

Application Note: Solid-Phase Synthesis of Cholecystokinin (26-33) Peptide

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Compound of Interest

Compound Name: *Cholecystokinin (26-33) (free acid)*

Cat. No.: *B1639644*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: Cholecystokinin (26-33), commonly known as CCK-8, is a biologically active octapeptide with the sequence Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂. It is a crucial fragment of the larger cholecystokinin hormone and acts as a neurotransmitter in the brain and a gut hormone, playing significant roles in digestion, satiety, and pancreatic enzyme secretion.

[1] This document provides a detailed protocol for the chemical synthesis of CCK-8 using Fmoc-based solid-phase peptide synthesis (SPPS), followed by peptide cleavage, purification, and analysis. The methodologies are designed to be reproducible and scalable for research and drug development applications.

Materials and Equipment

Reagents and Resins

Reagent/Material	Grade	Recommended Supplier
Rink Amide MBHA Resin	100-200 mesh, ~0.5 mmol/g	Standard Peptide Supply
Fmoc-Asp(OtBu)-OH	Synthesis Grade	Standard Peptide Supply
Fmoc-Tyr(SO ₃ Na)-OH	Synthesis Grade	Specialized Supplier
Fmoc-Met-OH	Synthesis Grade	Standard Peptide Supply
Fmoc-Gly-OH	Synthesis Grade	Standard Peptide Supply
Fmoc-Trp(Boc)-OH	Synthesis Grade	Standard Peptide Supply
Fmoc-Phe-OH	Synthesis Grade	Standard Peptide Supply
N,N'-Diisopropylcarbodiimide (DIC)	Synthesis Grade	Sigma-Aldrich
Oxyma Pure	Synthesis Grade	Sigma-Aldrich
Piperidine	ACS Grade	Sigma-Aldrich
N,N-Dimethylformamide (DMF)	Peptide Synthesis Grade	Fisher Scientific
Dichloromethane (DCM)	ACS Grade	Fisher Scientific
Trifluoroacetic Acid (TFA)	Reagent Grade	Sigma-Aldrich
Triisopropylsilane (TIS)	98%	Sigma-Aldrich
1,2-Ethanedithiol (EDT)	98%	Sigma-Aldrich
Anisole	99%	Sigma-Aldrich
Diethyl Ether	Anhydrous	Fisher Scientific
Acetonitrile (ACN)	HPLC Grade	Fisher Scientific
Water	HPLC Grade	Fisher Scientific

Equipment

Equipment	Description
Automated Peptide Synthesizer	e.g., ABI 433 or similar
Manual SPPS Reaction Vessel	Glass vessel with a sintered glass filter
High-Performance Liquid Chromatography (HPLC)	Preparative and analytical systems
C18 Reverse-Phase HPLC Column	e.g., Vydac or ACE, 5-10 μ m particle size
Mass Spectrometer	MALDI-TOF or LC-MS/MS system
Lyophilizer (Freeze-Dryer)	For peptide drying
Centrifuge	For peptide precipitation
Nitrogen Bubbling System	For mixing and solvent removal
Standard Glassware	Beakers, flasks, graduated cylinders

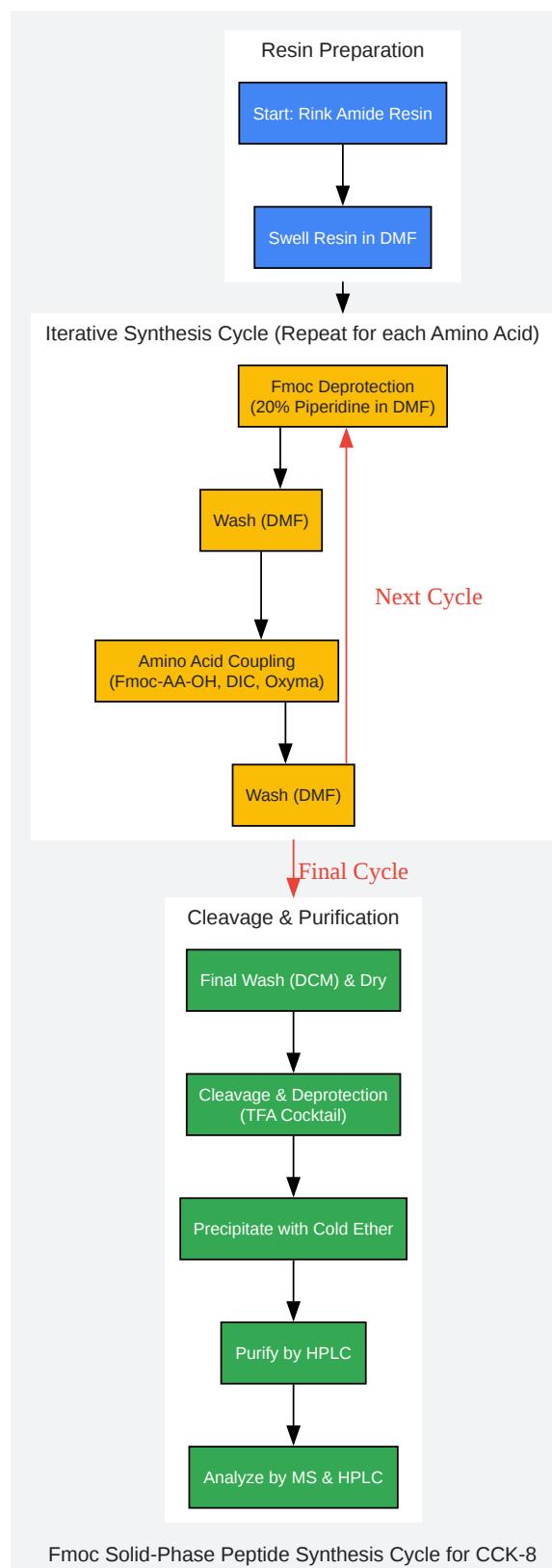
Experimental Protocols

The synthesis of CCK-8 is performed using a standard Fmoc/tBu solid-phase strategy.[\[1\]](#)[\[2\]](#)

The C-terminal amide is generated by using a Rink Amide resin.

Peptide Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling for each amino acid in the sequence.



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Caption: Workflow for Fmoc-based solid-phase synthesis of CCK-8.

Protocol for Manual Synthesis (0.1 mmol scale)

- Resin Swelling: Place 200 mg of Rink Amide MBHA resin (~0.5 mmol/g) in a reaction vessel. Add 5 mL of DMF and allow the resin to swell for 1 hour with occasional agitation.^[3] Drain the DMF.
- Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 5 mL portion for 15 minutes. This removes the Fmoc protecting group from the resin's linker.
- Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.
- Amino Acid Coupling (First Amino Acid: Fmoc-Phe-OH):
 - In a separate vial, dissolve Fmoc-Phe-OH (4 eq, 0.4 mmol), Oxyma Pure (4 eq, 0.4 mmol) in DMF (2 mL).
 - Add DIC (4 eq, 0.4 mmol) to the solution and allow it to pre-activate for 5 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the mixture for 2 hours at room temperature.
- Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Perform a Kaiser test to confirm the completion of the coupling reaction.
- Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Asp(OtBu), Met, Trp(Boc), Gly, Met, Tyr(SO₃Na), Asp(OtBu)).
 - Note on Sulfated Tyrosine: The sulfated tyrosine is acid-labile. Using a pre-sulfated Fmoc-Tyr(SO₃Na)-OH derivative is crucial for successful incorporation.^[4]

Peptide Cleavage and Deprotection

This step removes the peptide from the resin and cleaves the side-chain protecting groups.

- After the final coupling, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry it under a nitrogen stream.

- Prepare the cleavage cocktail "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:2.5).[5]
- Add 10 mL of the cleavage cocktail to the dried peptide-resin.
- Stir the mixture at room temperature for 2-3 hours. The presence of scavengers like TIS, EDT, and thioanisole protects sensitive residues like Trp and Met from degradation.[6][7]
- Filter the resin and collect the filtrate containing the peptide.
- Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification

- Concentrate the TFA filtrate to about 2 mL under a gentle stream of nitrogen.
- Add the concentrated solution dropwise into a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.[7]
- Centrifuge the mixture at 3000 rpm for 10 minutes. Decant the ether.
- Wash the peptide pellet with cold ether twice more to remove residual scavengers.
- Dry the crude peptide pellet under vacuum.

HPLC Purification

The crude peptide is purified using reverse-phase HPLC.[8][9]

Parameter	Condition
Column	Preparative C18, 10 µm, 250 x 22 mm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile (ACN)
Gradient	10-50% B over 40 minutes
Flow Rate	15 mL/min
Detection	215 nm and 280 nm
Fraction Collection	Collect 2 mL fractions across the main peak

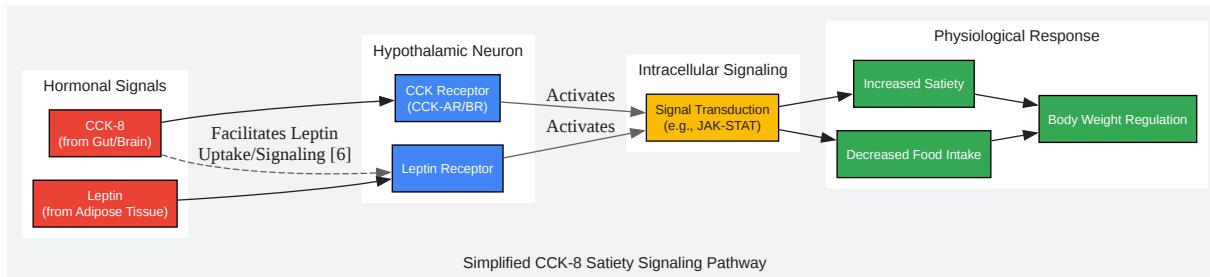
Analysis and Characterization

The purity of the collected fractions is assessed by analytical HPLC, and the identity is confirmed by mass spectrometry.[\[8\]](#)[\[10\]](#)

Analysis	Expected Result
Analytical HPLC	A single major peak with >95% purity.
Mass Spectrometry	Observed molecular weight should match the calculated theoretical mass.
Calculated Mass	$[M+H]^+ = 1143.2$ Da

CCK-8 Signaling Pathway

CCK-8 exerts its physiological effects by binding to cholecystokinin receptors (CCK-AR and CCK-BR). In the central nervous system, CCK-8 is involved in regulating satiety and body weight, partly through its interaction with the leptin signaling pathway in the hypothalamus.[\[11\]](#)



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Caption: CCK-8 facilitates leptin signaling in the hypothalamus to regulate satiety.

Conclusion

The protocol described provides a robust and reliable method for the solid-phase synthesis of Cholecystokinin (26-33). By employing Fmoc chemistry on a Rink Amide resin and utilizing appropriate side-chain protection and cleavage strategies, high-purity CCK-8 can be obtained for various in-vitro and in-vivo studies. Careful purification by HPLC and verification by mass spectrometry are essential to ensure the quality of the final peptide product. This methodology is well-suited for both academic research and industrial drug development environments.

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